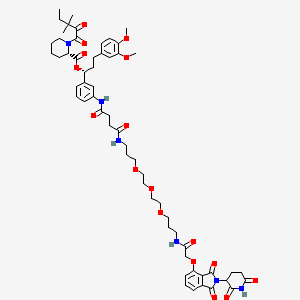
dFKBP-2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
dFKBP-2 is a compound designed for targeted protein degradation. It is a derivative of the FK506 binding protein 12 (FKBP12) ligand, conjugated with a phthalimide moiety to hijack the cereblon E3 ubiquitin ligase complex. This compound is part of the proteolysis-targeting chimera (PROTAC) family, which are heterobifunctional molecules that induce the degradation of specific proteins by the ubiquitin-proteasome system .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dFKBP-2 involves the conjugation of the FKBP12 ligand with a phthalimide moiety. The FKBP12 ligand, SLF, is modified at a known permissive site to incorporate two chemical spacers. These spacers are then linked to the phthalimide moiety, resulting in the formation of this compound .
Industrial Production Methods
Currently, there is limited information on the industrial production methods of this compound. the synthesis process is likely to involve standard organic synthesis techniques, including protection and deprotection steps, coupling reactions, and purification processes such as chromatography.
化学反応の分析
Types of Reactions
dFKBP-2 primarily undergoes reactions related to its function as a PROTAC. These include:
Ubiquitination: This compound facilitates the ubiquitination of FKBP12 by recruiting the cereblon E3 ubiquitin ligase complex.
Proteasomal Degradation: Following ubiquitination, the FKBP12 protein is targeted for degradation by the proteasome.
Common Reagents and Conditions
Reagents: FKBP12 ligand (SLF), phthalimide moiety, chemical spacers.
Conditions: Standard organic synthesis conditions, including appropriate solvents, catalysts, and temperature control.
Major Products
The major product of the reactions involving this compound is the degraded FKBP12 protein, which is ubiquitinated and subsequently broken down by the proteasome .
科学的研究の応用
dFKBP-2 has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine:
作用機序
dFKBP-2 exerts its effects by binding to FKBP12 and recruiting the cereblon E3 ubiquitin ligase complex. This interaction facilitates the ubiquitination of FKBP12, marking it for degradation by the proteasome. The molecular targets involved in this process include the FKBP12 protein and the cereblon E3 ubiquitin ligase complex .
類似化合物との比較
dFKBP-2 is similar to other PROTAC compounds, such as dBET1 and dFKBP-1, which also target specific proteins for degradation. this compound is unique in its specific targeting of FKBP12 and its use of the phthalimide moiety for cereblon recruitment . Similar compounds include:
特性
分子式 |
C59H76N6O17 |
|---|---|
分子量 |
1141.3 g/mol |
IUPAC名 |
[(1R)-3-(3,4-dimethoxyphenyl)-1-[3-[[4-[3-[2-[2-[3-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]propoxy]ethoxy]ethoxy]propylamino]-4-oxobutanoyl]amino]phenyl]propyl] (2S)-1-(3,3-dimethyl-2-oxopentanoyl)piperidine-2-carboxylate |
InChI |
InChI=1S/C59H76N6O17/c1-6-59(2,3)53(70)57(74)64-28-8-7-16-43(64)58(75)82-44(21-18-38-19-22-45(76-4)47(35-38)77-5)39-13-9-14-40(36-39)62-49(67)25-24-48(66)60-26-11-29-78-31-33-80-34-32-79-30-12-27-61-51(69)37-81-46-17-10-15-41-52(46)56(73)65(55(41)72)42-20-23-50(68)63-54(42)71/h9-10,13-15,17,19,22,35-36,42-44H,6-8,11-12,16,18,20-21,23-34,37H2,1-5H3,(H,60,66)(H,61,69)(H,62,67)(H,63,68,71)/t42?,43-,44+/m0/s1 |
InChIキー |
PXXLBMHKRNFGTO-AYWDICMXSA-N |
異性体SMILES |
CCC(C)(C)C(=O)C(=O)N1CCCC[C@H]1C(=O)O[C@H](CCC2=CC(=C(C=C2)OC)OC)C3=CC(=CC=C3)NC(=O)CCC(=O)NCCCOCCOCCOCCCNC(=O)COC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O |
正規SMILES |
CCC(C)(C)C(=O)C(=O)N1CCCCC1C(=O)OC(CCC2=CC(=C(C=C2)OC)OC)C3=CC(=CC=C3)NC(=O)CCC(=O)NCCCOCCOCCOCCCNC(=O)COC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


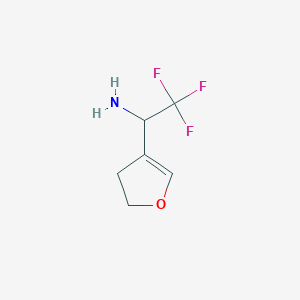
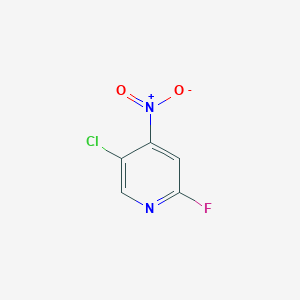
![6-chloro-4-hydroxy-N-(5-hydroxypyridin-2-yl)-1,1-dioxo-2-(trideuteriomethyl)thieno[2,3-e]thiazine-3-carboxamide;hydrochloride](/img/structure/B14853099.png)
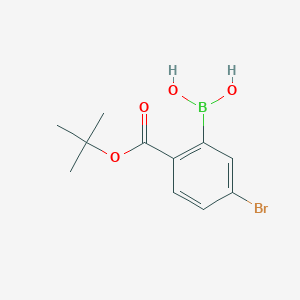
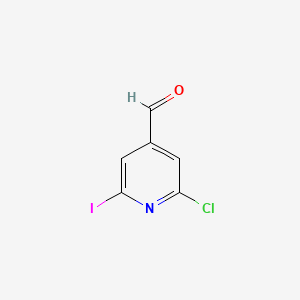
![2-(Benzylthio)-4-hydrazino-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B14853116.png)

![[(1S,3R,13S,14R,17S,18R,19R,20R,21S,22R,23R,24R,25S)-18,21,22,24-tetraacetyloxy-20-(acetyloxymethyl)-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-19-yl] benzoate](/img/structure/B14853128.png)
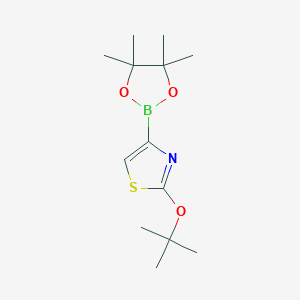


![(2R)-2-[(Tert-butoxycarbonyl)amino]-2-methyl-4-(methylthio)butanoic acid](/img/structure/B14853153.png)
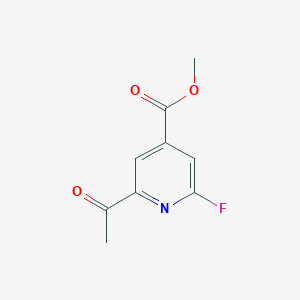
![2-[4-Chloro-5-(trifluoromethyl)pyridin-3-YL]ethanamine](/img/structure/B14853155.png)
